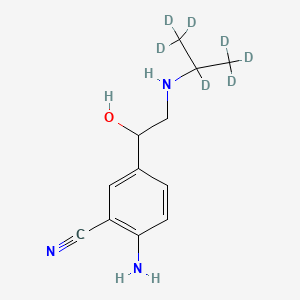

Cimaterol-d7

描述

属性

IUPAC Name |

2-amino-5-[2-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-1-hydroxyethyl]benzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O/c1-8(2)15-7-12(16)9-3-4-11(14)10(5-9)6-13/h3-5,8,12,15-16H,7,14H2,1-2H3/i1D3,2D3,8D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUXRLJCGHZZYNE-UNAVHCQLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(C1=CC(=C(C=C1)N)C#N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])NCC(C1=CC(=C(C=C1)N)C#N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70746842 |

Source

|

| Record name | 2-Amino-5-(1-hydroxy-2-{[(~2~H_7_)propan-2-yl]amino}ethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70746842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1228182-44-2 |

Source

|

| Record name | 2-Amino-5-(1-hydroxy-2-{[(~2~H_7_)propan-2-yl]amino}ethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70746842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1228182-44-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Isotopic Purity of Cimaterol-d7: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the isotopic purity of Cimaterol-d7, a deuterated analog of the β-adrenergic agonist Cimaterol. This document outlines the specifications from various suppliers, details the analytical methodologies for determining isotopic purity, and presents a generalized workflow for this critical quality assessment.

Quantitative Data on Isotopic Purity

The isotopic purity of commercially available this compound is consistently high, as demonstrated by the data from several suppliers. This information is crucial for its application as an internal standard in quantitative mass spectrometry-based assays.

| Supplier | Isotopic Purity Specification | Chemical Purity |

| Cayman Chemical | ≥99% deuterated forms (d1-d7); ≤1% d0[1][2] | ≥98% (Cimaterol)[2] |

| LGC Standards | 99 atom % D[3] | min 98% Chemical Purity[3] |

| CDN Isotopes | 99 atom % D | Not specified |

| WITEGA Laboratorien | Consistent isotopic enrichment | High chemical purity |

| Anonymous Supplier | Not specified | >90% Chromatographic Purity |

Experimental Protocols for Isotopic Purity Determination

The determination of isotopic purity for deuterated compounds like this compound relies on sophisticated analytical techniques capable of differentiating between isotopologues. The primary methods employed are high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

High-Resolution Mass Spectrometry (HRMS)

HRMS is a powerful tool for assessing isotopic purity due to its ability to resolve and accurately measure the mass-to-charge ratio (m/z) of different isotopic species.

Methodology:

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent, such as methanol, DMSO, or dimethylformamide.

-

Instrumentation: An electrospray ionization (ESI) source coupled with a high-resolution mass analyzer (e.g., Orbitrap, FT-ICR) is typically used.

-

Data Acquisition: Full scan mass spectra are acquired in positive ion mode. The instrument is calibrated to ensure high mass accuracy.

-

Data Analysis: The relative abundance of the H/D isotopolog ions (from d0 to d7) is determined by integrating the peak areas of their corresponding m/z values in the mass spectrum. The isotopic purity is then calculated based on the distribution of these isotopologues.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR, particularly ¹H-NMR, is instrumental in confirming the positions of deuterium (B1214612) labeling and quantifying the degree of deuteration.

Methodology:

-

Sample Preparation: The this compound sample is dissolved in a suitable deuterated solvent.

-

Data Acquisition: A high-field NMR spectrometer is used to acquire the ¹H-NMR spectrum.

-

Data Analysis: The absence or significant reduction of signals at specific chemical shifts corresponding to the deuterated positions confirms the isotopic labeling. The isotopic enrichment can be calculated by comparing the integral of the residual proton signals at the labeled sites to the integral of a proton signal at an unlabeled position within the molecule.

Visualized Workflows and Pathways

To provide a clearer understanding of the processes involved, the following diagrams illustrate a typical experimental workflow for determining the isotopic purity of this compound.

Caption: Experimental workflow for determining the isotopic purity of this compound.

Cimaterol exerts its biological effects through the β-adrenergic signaling pathway. While this compound is primarily used as an analytical standard, understanding the pathway of its non-deuterated counterpart is relevant for researchers in pharmacology.

Caption: Simplified signaling pathway of Cimaterol via β-adrenergic receptors.

References

Cimaterol-d7 chemical structure and properties

An In-depth Technical Guide to Cimaterol-d7

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is the deuterated isotopologue of Cimaterol, a potent β-adrenergic receptor agonist. This document provides a comprehensive technical overview of the chemical structure, physicochemical properties, and pharmacological characteristics of this compound. It is primarily utilized as an internal standard for the accurate quantification of Cimaterol in complex biological matrices using mass spectrometry-based analytical techniques. This guide details its mechanism of action through the β-adrenergic signaling pathway, provides methodologies for its use in analytical protocols, and presents its known chemical and pharmacological data in structured tables.

Chemical Structure and Properties

This compound is a synthetic compound where seven hydrogen atoms in the isopropyl group of Cimaterol have been replaced with deuterium. This isotopic labeling makes it an ideal internal standard for mass spectrometry analysis, as it is chemically identical to Cimaterol but has a distinct, higher mass.

Chemical Structure:

-

Systematic Name: 2-amino-5-[1-hydroxy-2-[[1-(methyl-d3)ethyl-1,2,2,2-d4]amino]ethyl]-benzonitrile[1]

The chemical structure of this compound is as follows:

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 1228182-44-2 | [2] |

| Molecular Formula | C₁₂H₁₀D₇N₃O | |

| Molecular Weight | 226.33 g/mol | |

| Appearance | Off-White Solid | |

| Purity | ≥98% | |

| Solubility | Soluble in DMF, DMSO, and Methanol | |

| Storage | -20°C | |

| Stability | ≥ 4 years (at -20°C) |

Pharmacological Properties and Mechanism of Action

Cimaterol, and by extension this compound, is a potent agonist of β-adrenergic receptors. It exhibits high affinity for β₁ and β₂ receptors and a lower affinity for β₃ receptors. The primary use of Cimaterol has been in veterinary medicine to increase muscle mass and reduce fat deposition in livestock.

Table 2: Pharmacological Activity of Cimaterol

| Receptor Subtype | pEC₅₀ (human) | Reference |

| β₁-adrenergic receptor | 8.13 | |

| β₂-adrenergic receptor | 8.78 | |

| β₃-adrenergic receptor | 6.62 |

Signaling Pathway

As a β-adrenergic agonist, Cimaterol activates its target receptors, which are G-protein coupled receptors (GPCRs). This activation initiates a downstream signaling cascade, primarily through the Gs alpha subunit, leading to the activation of adenylyl cyclase. Adenylyl cyclase then catalyzes the conversion of ATP to cyclic AMP (cAMP), a second messenger that activates Protein Kinase A (PKA). PKA, in turn, phosphorylates various intracellular proteins, leading to the physiological effects of the agonist, such as increased muscle protein synthesis and lipolysis.

References

An In-depth Technical Guide to the Synthesis and Characterization of Cimaterol-d7

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and analytical characterization of Cimaterol-d7, an isotopically labeled internal standard crucial for the accurate quantification of the β-adrenergic agonist, Cimaterol. This document outlines a plausible synthetic pathway, detailed experimental protocols for characterization, and presents key analytical data in a structured format for ease of reference.

Introduction

Cimaterol is a potent β-adrenergic agonist known for its effects on increasing muscle mass and decreasing fat deposition, leading to its illicit use as a growth promoter in livestock. Accurate detection and quantification of Cimaterol in various biological matrices are therefore critical for regulatory monitoring and food safety. Stable isotope-labeled internal standards, such as this compound, are indispensable for robust analytical methodologies like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), as they effectively compensate for matrix effects and variations in sample processing. This guide details the synthetic route and multi-faceted characterization of this compound.

Synthesis of this compound

The synthesis of this compound can be approached through a multi-step process, beginning with a suitable benzonitrile (B105546) precursor and utilizing deuterated isopropylamine (B41738) in the final step to introduce the isotopic label. A proposed synthetic pathway is outlined below.

Proposed Synthetic Pathway

The synthesis commences with 2-aminobenzonitrile, which undergoes a series of reactions including bromination of an intermediate to introduce a leaving group, followed by nucleophilic substitution with isopropylamine-d7.

Cimaterol-d7 CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on Cimaterol-d7, a deuterated analog of the potent β-adrenergic receptor agonist, Cimaterol. This guide is intended for research, scientific, and drug development professionals, offering detailed data, experimental protocols, and insights into its mechanism of action.

Core Compound Data

This compound is primarily utilized as an internal standard for the precise quantification of Cimaterol in complex biological matrices through mass spectrometry-based assays.[1][2] Its isotopic labeling ensures distinct mass-to-charge (m/z) ratios, facilitating accurate and reliable measurements.

| Parameter | Value | Source(s) |

| CAS Number | 1228182-44-2 | [1][3][4] |

| Molecular Formula | C₁₂H₁₀D₇N₃O | |

| Molecular Weight | 226.33 g/mol | |

| Synonyms | CL 263780-d7, Cimaterolum-d7 |

Mechanism of Action: β-Adrenergic Receptor Agonism

Cimaterol, and by extension its deuterated form, acts as a potent agonist for β-adrenergic receptors. It exhibits high affinity for β1, β2, and β3 adrenergic receptors. The activation of these G-protein coupled receptors initiates a downstream signaling cascade, primarily through the Gαs subunit, which stimulates adenylyl cyclase. This leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels, which in turn activates Protein Kinase A (PKA). The subsequent phosphorylation of various cellular proteins by PKA mediates the physiological effects of Cimaterol, such as increased protein synthesis in skeletal muscle and alterations in fat deposition. In animal studies, Cimaterol has been shown to enhance carcass mass by promoting muscle growth.

References

The Pharmacokinetics and Metabolism of Cimaterol-d7: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cimaterol (B1669034) is a potent β-adrenergic agonist that has been investigated for its effects on promoting lean muscle growth and reducing fat deposition in livestock.[1][2] Its deuterated isotopologue, Cimaterol-d7, serves as a crucial tool in analytical chemistry, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, to ensure accurate quantification of Cimaterol residues in tissues and biological fluids.[3][4][5] This guide provides a comprehensive overview of the pharmacokinetics and metabolism of Cimaterol, which by extension, applies to this compound.

Pharmacokinetics of Cimaterol

Pharmacokinetic studies of Cimaterol have been conducted in livestock, providing insights into its absorption, distribution, and elimination. A study in growing Holstein steers following a bolus intravenous injection revealed a biphasic decline in plasma concentrations, which can be described by a two-compartment open model.

Quantitative Pharmacokinetic Data

The following table summarizes the key pharmacokinetic parameters of Cimaterol in growing Holstein steers.

| Parameter | Symbol | Value | Unit |

| Half-life (distribution phase) | t½α | 2.5 | min |

| Half-life (elimination phase) | t½β | 54 | min |

| Central compartment volume | Vc | 0.76 | L/kg |

| Apparent volume of distribution | Vd | 4.1 | L/kg |

| Transfer rate constant (central to peripheral) | k12 | 0.177 | /min |

| Transfer rate constant (peripheral to central) | k21 | 0.054 | /min |

| Elimination rate constant from central compartment | kel | 0.074 | /min |

| Urinary excretion (at 8 hours post-administration) | 18.3 | % of dose |

Metabolism of Cimaterol

Detailed metabolic pathways for Cimaterol are not extensively documented in the available literature. However, based on the metabolism of other β-adrenergic agonists with similar chemical structures, it is anticipated that Cimaterol undergoes biotransformation through oxidative and conjugative pathways. The relatively low urinary excretion of the parent compound in steers (18.3% of the administered dose after 8 hours) suggests that Cimaterol is subject to considerable metabolism before elimination.

Postulated Metabolic Signaling Pathway

The following diagram illustrates a generalized metabolic pathway for β-adrenergic agonists like Cimaterol, which involves activation of β-adrenergic receptors and subsequent downstream signaling cascades that influence energy metabolism.

Experimental Protocols

This compound is instrumental in the analytical methods used for the detection and quantification of Cimaterol residues in animal-derived food products. The following section outlines a typical experimental protocol based on liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Sample Preparation and Extraction for Residue Analysis

This protocol is a composite of methodologies described for the analysis of β-agonists in animal tissues.

-

Homogenization: A known weight of tissue sample (e.g., 5 grams of muscle or liver) is homogenized.

-

Internal Standard Spiking: A precise amount of this compound internal standard solution is added to the homogenate.

-

Hydrolysis: The sample is subjected to enzymatic hydrolysis (e.g., with β-glucuronidase/sulfatase) to release conjugated metabolites. This is typically done by incubation in a water bath at 37°C for about an hour.

-

Extraction: The hydrolyzed sample is extracted with an organic solvent, often acetonitrile (B52724) acidified with acetic acid.

-

Purification: The extract is purified using solid-phase extraction (SPE) to remove interfering matrix components.

-

Final Preparation: The eluate from the SPE cartridge is evaporated to dryness under a stream of nitrogen and the residue is reconstituted in a suitable solvent for LC-MS/MS analysis.

Analytical Workflow using this compound

The following diagram illustrates the typical workflow for the analysis of Cimaterol in biological samples using this compound as an internal standard.

Conclusion

While specific pharmacokinetic and metabolic data for this compound are not available, its role as a deuterated internal standard presupposes that its biological behavior is identical to that of Cimaterol. The pharmacokinetic profile of Cimaterol in livestock indicates a rapid distribution and a relatively short elimination half-life, with a significant portion of the drug undergoing metabolism prior to excretion. The primary application of this compound is in the highly sensitive and specific analytical methods required for monitoring Cimaterol residues in food products, ensuring food safety and regulatory compliance. Further research into the specific metabolic pathways of Cimaterol would provide a more complete understanding of its biotransformation.

References

- 1. Effects of cimaterol, a beta-adrenergic agonist, on lipid metabolism in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effect of the beta-adrenergic agonist cimaterol (CL 263,780) on the growth and carcass characteristics of finishing swine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. lcms.cz [lcms.cz]

- 4. This compound - High-Purity Reference Standard for LC-MS/MS Quantification (CAS 1228182-44-2) [witega.de]

- 5. jfda-online.com [jfda-online.com]

Solubility Profile of Cimaterol-d7 in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of Cimaterol-d7 in various organic solvents. This compound, a deuterated isotopologue of the β-adrenergic agonist Cimaterol, is frequently utilized as an internal standard in quantitative analytical methodologies, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the determination of Cimaterol residues in biological matrices.[1][2][3] A thorough understanding of its solubility is critical for the preparation of stock solutions, calibration standards, and for ensuring accuracy and precision in analytical workflows.

While specific quantitative solubility data for this compound is limited in publicly available literature, the solubility of its non-deuterated counterpart, Cimaterol, serves as a reliable proxy due to the negligible impact of isotopic labeling on solubility in organic solvents. This guide compiles available quantitative and qualitative solubility data for both Cimaterol and this compound.

Data Presentation: Solubility of Cimaterol and this compound

The following table summarizes the known solubility of Cimaterol and this compound in various organic solvents. It is important to note that solubility can be influenced by factors such as temperature, the crystalline form of the solute, and the purity of both the solute and the solvent.

| Solvent | Compound | Solubility | Data Type | Source |

| Dimethyl Sulfoxide (DMSO) | Cimaterol | 125 mg/mL (approx. 570 mM) | Quantitative | |

| Dimethyl Sulfoxide (DMSO) | This compound | Soluble | Qualitative | - |

| Ethanol | Cimaterol | 50 mM | Quantitative | - |

| Methanol | This compound | Soluble | Qualitative | - |

| Methanol | Cimaterol | ≥ 1000 µg/mL | Quantitative (Solution) | [4] |

| Acetonitrile | Cimaterol | ≥ 100 µg/mL | Quantitative (Solution) | |

| N,N-Dimethylformamide (DMF) | This compound | Soluble | Qualitative | - |

Note: The quantitative data for Methanol and Acetonitrile is based on the concentration of commercially available standard solutions and indicates that the compound is soluble at least up to this concentration, but it does not represent the saturation solubility.

Experimental Protocols: Determining Solubility

The most common and widely accepted method for determining the equilibrium solubility of a compound is the shake-flask method . This method involves saturating a solvent with the solute and then measuring the concentration of the dissolved compound.

Shake-Flask Method for Solubility Determination

1. Objective: To determine the equilibrium solubility of this compound in a specific organic solvent at a controlled temperature.

2. Materials:

- This compound (solid form)

- High-purity organic solvent of interest

- Glass vials with screw caps

- Orbital shaker with temperature control

- Analytical balance

- Syringe filters (e.g., 0.22 µm PTFE)

- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or MS)

- Volumetric flasks and pipettes

3. Procedure:

- Add an excess amount of solid this compound to a glass vial. The excess solid is crucial to ensure that the solution reaches saturation.

- Add a known volume of the organic solvent to the vial.

- Tightly cap the vial to prevent solvent evaporation.

- Place the vial in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed.

- Shake the mixture for a sufficient period to reach equilibrium. This can range from 24 to 72 hours. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to ensure that the concentration has reached a plateau, indicating equilibrium.

- After the equilibration period, allow the vial to stand undisturbed for a short period to allow the excess solid to settle.

- Carefully withdraw a sample of the supernatant using a syringe.

- Immediately filter the sample through a syringe filter to remove any undissolved solid particles. This step is critical to prevent overestimation of the solubility.

- Accurately dilute the filtered sample with the same organic solvent to a concentration that falls within the linear range of the analytical method.

- Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound.

- Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of this compound in the chosen solvent at the specified temperature.

4. Data Analysis:

- Prepare a calibration curve using standard solutions of this compound of known concentrations.

- Determine the concentration of the diluted sample from the calibration curve.

- Calculate the solubility (S) using the following formula: S (mg/mL) = Concentration of diluted sample (mg/mL) x Dilution factor

Mandatory Visualizations

Cimaterol's Mechanism of Action: The β-Adrenergic Signaling Pathway

Cimaterol functions as a β-adrenergic agonist, meaning it binds to and activates β-adrenergic receptors on the surface of cells. This interaction initiates a signaling cascade within the cell, primarily mediated by the Gs protein and the subsequent production of cyclic AMP (cAMP). This pathway is crucial in regulating various physiological processes, including muscle protein synthesis.

References

The Regulatory Landscape of Cimaterol in Veterinary Medicine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cimaterol, a potent β-adrenergic agonist, has been developed and investigated for its repartitioning effects in livestock, primarily to increase muscle mass and reduce fat deposition. However, its use as a veterinary drug is highly contentious and strictly regulated globally due to concerns over potential risks to animal welfare and human health from residues in food products. This technical guide provides a comprehensive overview of the current regulatory status of Cimaterol, details established Maximum Residue Limits (MRLs), outlines analytical methodologies for its detection, and illustrates its mechanism of action through its signaling pathway.

Regulatory Status

The approval and regulation of Cimaterol as a veterinary drug vary significantly across different jurisdictions. Its use is largely prohibited or severely restricted in most major meat-producing and consuming regions.

Global and Regional Regulatory Positions:

-

Codex Alimentarius: The Codex Alimentarius Commission, the international food standards body, has established MRLs for Cimaterol in certain tissues of cattle and horses. However, these MRLs are recommended only for nationally approved therapeutic uses, such as tocolysis or as an adjunct therapy in respiratory diseases, due to the high potential for abuse as a growth promoter.

-

European Union (EU): The European Union maintains a strict ban on the use of β-agonists, including Cimaterol, for growth promotion in livestock. This prohibition is a key aspect of the EU's food safety policy.

-

United States (US): The U.S. Food and Drug Administration (FDA) has not approved Cimaterol for use in food-producing animals. Unapproved animal drugs are illegal to market in the United States.[1] Cimaterol is monitored in the national chemical residue program, indicating its unapproved status.

-

China: China has explicitly banned the use of Cimaterol for all purposes in all food-producing animals.

-

Canada: Health Canada has not established MRLs for Cimaterol in food products, and it is included in the list of substances monitored under the National Chemical Residue Monitoring Program, signifying it is not an approved veterinary drug for routine use.[2][3][4]

-

Australia: The Australian Pesticides and Veterinary Medicines Authority (APVMA) does not permit the use of Cimaterol in food-producing animals.

The overarching international sentiment is one of caution, with a clear distinction made between potential therapeutic applications and the prohibited use for growth enhancement.

Quantitative Data: Maximum Residue Limits (MRLs)

The following table summarizes the MRLs for Cimaterol as established by the Codex Alimentarius Commission. It is crucial to reiterate that these are recommended for therapeutic use only and are not applicable for animals treated for growth promotion.

| Species | Tissue | MRL (µg/kg) | Residue Definition |

| Cattle | Muscle | 0.2 | Cimaterol |

| Liver | 0.6 | Cimaterol | |

| Kidney | 0.6 | Cimaterol | |

| Fat | 0.2 | Cimaterol | |

| Horse | Muscle | 0.2 | Cimaterol |

| Liver | 0.6 | Cimaterol | |

| Kidney | 0.6 | Cimaterol | |

| Fat | 0.2 | Cimaterol |

Experimental Protocols for Cimaterol Detection

The detection of Cimaterol residues in animal-derived products is critical for enforcing regulatory standards. Various analytical methods are employed, typically involving chromatographic separation coupled with mass spectrometric detection.

Sample Preparation

Effective sample preparation is paramount to remove interfering matrix components and concentrate the analyte of interest.

-

Tissue Samples (Muscle, Liver, Kidney):

-

Homogenization: A representative sample of the tissue is homogenized.

-

Enzymatic Hydrolysis: To release conjugated forms of Cimaterol, the homogenate is often subjected to enzymatic hydrolysis using β-glucuronidase/sulfatase.

-

Extraction: The hydrolyzed sample is extracted with an organic solvent, such as acetonitrile (B52724) or ethyl acetate (B1210297). The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is increasingly being adapted for this purpose.

-

Clean-up: Solid-Phase Extraction (SPE) is a common and effective clean-up step. Mixed-mode cation exchange cartridges are often used to retain and then selectively elute the basic Cimaterol molecule.

-

-

Urine Samples:

-

Enzymatic Hydrolysis: Similar to tissue samples, urine is treated with β-glucuronidase/sulfatase.

-

Solid-Phase Extraction (SPE): The hydrolyzed urine is passed through an SPE cartridge to extract and concentrate the Cimaterol.

-

Analytical Methodologies

-

High-Performance Liquid Chromatography (HPLC): HPLC is a foundational technique for the separation of Cimaterol from other compounds in the sample extract.

-

Column: Reversed-phase columns (e.g., C18) are typically used.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium (B1175870) acetate or formic acid) and an organic solvent (e.g., acetonitrile or methanol) is commonly employed.

-

-

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Derivatization: As Cimaterol is a polar and non-volatile compound, a derivatization step is necessary to make it amenable to GC analysis. This typically involves silylation.

-

Analysis: The derivatized extract is then injected into the GC-MS system for separation and detection.

-

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the most widely used and highly sensitive and specific method for the confirmatory analysis of Cimaterol.

-

Ionization: Electrospray ionization (ESI) in positive mode is typically used.

-

Detection: Multiple Reaction Monitoring (MRM) is employed for high selectivity and sensitivity, where specific precursor-to-product ion transitions for Cimaterol are monitored.

-

Signaling Pathway and Mechanism of Action

Cimaterol exerts its effects by acting as an agonist for β-adrenergic receptors, primarily the β2-adrenergic receptor, on the surface of muscle cells. This initiates a signaling cascade that leads to muscle hypertrophy.

Experimental Workflow for Residue Analysis

Caption: A generalized workflow for the detection and quantification of Cimaterol residues.

Cimaterol Signaling Pathway in Muscle Cells

Caption: The β-adrenergic signaling cascade initiated by Cimaterol in skeletal muscle.

The activation of the β2-adrenergic receptor by Cimaterol leads to the activation of a stimulatory G-protein (Gs), which in turn activates the enzyme adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated intracellular cAMP levels activate Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, leading to a dual effect: the stimulation of protein synthesis pathways (involving mTOR) and the inhibition of protein degradation pathways (such as the ubiquitin-proteasome system). The net result of this signaling cascade is an increase in protein accretion, leading to skeletal muscle hypertrophy.

Conclusion

The regulatory status of Cimaterol as a veterinary drug is characterized by widespread prohibition for growth promotion purposes in food-producing animals. While the Codex Alimentarius provides MRLs for limited therapeutic applications, the prevailing global regulatory stance is one of restriction due to human and animal health concerns. For researchers and drug development professionals, it is imperative to be cognizant of these stringent regulations. The analytical methods for detecting Cimaterol are well-established and highly sensitive, ensuring that regulatory limits can be effectively enforced. Understanding the β-adrenergic signaling pathway provides insight into its mechanism of action and underscores the biological basis for its effects on muscle growth.

References

- 1. FDA Regulation of Animal Drugs | FDA [fda.gov]

- 2. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]

- 3. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]

- 4. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]

An In-depth Technical Guide to the Biological Effects of Beta-Adrenergic Agonists like Cimaterol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Beta-adrenergic agonists are a class of sympathomimetic agents that mimic the effects of endogenous catecholamines like epinephrine (B1671497) and norepinephrine. These compounds exert a wide range of physiological effects by binding to beta-adrenergic receptors on the surface of various cells. This technical guide provides a comprehensive overview of the biological effects of beta-adrenergic agonists, with a particular focus on Cimaterol, a potent agent known for its repartitioning effects. The guide delves into the molecular mechanisms of action, including the canonical and non-canonical signaling pathways, and presents a detailed summary of its physiological and cellular effects, supported by quantitative data from various animal studies. Furthermore, it outlines key experimental protocols for studying these compounds and includes visualizations of the critical signaling cascades and experimental workflows to facilitate a deeper understanding of their complex biology.

Introduction to Beta-Adrenergic Agonists and Cimaterol

Beta-adrenergic agonists are compounds that selectively activate beta-adrenergic receptors (β-ARs), which are members of the G protein-coupled receptor (GPCR) superfamily. There are three main subtypes of beta-receptors: β1, β2, and β3. β1-receptors are predominantly found in the heart, β2-receptors are located in the smooth muscle of the airways, blood vessels, and uterus, as well as in skeletal muscle, and β3-receptors are primarily expressed in adipose tissue.[1][2] The activation of these receptors triggers intracellular signaling cascades that lead to a variety of physiological responses, including increased heart rate and contractility, smooth muscle relaxation (bronchodilation and vasodilation), and metabolic effects such as lipolysis and glycogenolysis.[1][2]

Cimaterol is a potent β-adrenergic agonist that has been extensively studied for its repartitioning effects, namely the ability to increase skeletal muscle mass and decrease fat deposition.[3] It is a member of the ethanolamine (B43304) class of compounds. These properties have made it a subject of interest in both veterinary medicine and, illicitly, in animal production to enhance lean meat yield. For researchers and drug development professionals, Cimaterol serves as a valuable tool to understand the intricate mechanisms of beta-adrenergic signaling and its potential therapeutic applications, for instance, in conditions associated with muscle wasting.

Mechanism of Action: The Beta-Adrenergic Signaling Pathway

The biological effects of Cimaterol and other beta-adrenergic agonists are mediated through the activation of β-ARs and the subsequent triggering of intracellular signaling cascades. The primary and most well-understood pathway is the canonical Gs-adenylyl cyclase pathway. However, emerging evidence points to the involvement of non-canonical, G protein-independent pathways.

The Canonical Gαs-Adenylate Cyclase-PKA Pathway

Upon binding of an agonist like Cimaterol, the β-AR undergoes a conformational change, leading to the activation of the heterotrimeric G protein, Gs. The activated Gαs subunit dissociates from the Gβγ dimer and binds to and activates adenylate cyclase (AC). Adenylate cyclase then catalyzes the conversion of ATP to the second messenger, cyclic adenosine (B11128) monophosphate (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). PKA, in turn, phosphorylates a multitude of downstream target proteins within the cell, leading to the ultimate physiological response, such as smooth muscle relaxation or altered gene expression related to muscle protein synthesis.

Non-Canonical Signaling Pathways: The Role of β-Arrestin

In addition to the canonical Gs pathway, β-ARs can signal through G protein-independent mechanisms, primarily mediated by β-arrestins. Following agonist-induced receptor phosphorylation by G protein-coupled receptor kinases (GRKs), β-arrestins are recruited to the receptor. This binding sterically hinders the interaction with Gs, leading to desensitization of the G protein-dependent signaling. However, β-arrestin can also act as a scaffold protein, initiating distinct signaling cascades. For instance, β-arrestin can recruit and activate other signaling molecules like members of the mitogen-activated protein kinase (MAPK) family, such as ERK1/2. These alternative pathways can contribute to different cellular outcomes, including gene transcription and cell growth.

Physiological and Cellular Effects of Cimaterol

Cimaterol exerts a range of significant effects on the body, primarily impacting muscle and fat tissues. These effects have been quantified in numerous studies across different animal models.

Effects on Skeletal Muscle

One of the most prominent effects of Cimaterol is the promotion of skeletal muscle hypertrophy. This is achieved through an increase in protein synthesis and a decrease in protein degradation. Studies have shown that Cimaterol directly enhances chronic protein accretion in skeletal muscle. It has been observed that Cimaterol administration leads to an increase in the cross-sectional area of muscle fibers, particularly type II (fast-twitch) fibers.

Effects on Adipose Tissue

Cimaterol promotes the breakdown of fat (lipolysis) and reduces overall fat deposition. It stimulates lipolysis in white adipose tissue and increases the activity of lipoprotein lipase (B570770) in skeletal muscle, thereby redirecting energy substrates away from fat storage and towards muscle accretion.

Effects on Growth and Feed Efficiency

In livestock, Cimaterol has been shown to improve feed efficiency, meaning that animals convert feed into body mass more effectively. While it may not always increase the overall rate of weight gain, it significantly alters the composition of that gain, favoring lean muscle over fat.

Quantitative Data on the Effects of Cimaterol

The following tables summarize the quantitative effects of Cimaterol from various studies.

Table 1: Effects of Cimaterol on Carcass Characteristics in Finishing Swine

| Parameter | Control | Cimaterol (0.25 ppm) | Cimaterol (0.5 ppm) | Cimaterol (1.0 ppm) |

| 10th Rib Fat Depth (cm) | 2.65 | 2.30 (-13.2%) | 2.40 (-9.4%) | 2.30 (-13.2%) |

| P2 Fat Depth (cm) | 2.15 | 1.95 (-9.3%) | 2.02 (-6.0%) | 1.95 (-9.3%) |

| Average Backfat (cm) | 2.50 | 2.27 (-9.2%) | 2.35 (-6.0%) | 2.27 (-9.2%) |

| Loin Eye Area (cm²) | 33.0 | 36.6 (+10.9%) | 35.5 (+7.6%) | 36.6 (+10.9%) |

| Semitendinosus Muscle Weight (g) | 305 | 341 (+11.8%) | 332 (+8.9%) | 341 (+11.8%) |

| Biceps Femoris Muscle Weight (g) | 1120 | 1220 (+8.9%) | 1200 (+7.1%) | 1220 (+8.9%) |

Table 2: Effects of Cimaterol on Growth and Carcass Characteristics in Lambs

| Parameter | Control | Cimaterol (10 ppm) |

| Total Weight Gain (kg) | 14.5 | 18.7 (+29%) |

| Feed Efficiency (Feed/Gain) | 5.7 | 4.9 (+14%) |

| Dressing Percent (%) | 51.2 | 53.7 (+4.9%) |

| Longissimus Muscle Area (cm²) | 15.8 | 21.8 (+38%) |

| 12th-Rib Fat Thickness (cm) | 0.76 | 0.26 (-66%) |

| Kidney and Pelvic Fat (% of carcass weight) | 3.5 | 2.3 (-34%) |

| Type II Fiber Cross-Sectional Area (µm²) | 1391 | 2081 (+50%) |

Table 3: Effects of Cimaterol on Protein and Fat Gain in Rats

| Parameter | Control | Cimaterol (25 mg/kg diet) | Cimaterol (150 mg/kg diet) |

| Carcass Protein Gain (g) | 6.27 | 8.00 (+27.6%) | 7.05 (+12.4%) |

| Gastrocnemius + Plantaris Protein Gain (g) | 0.09 | 0.14 (+55.6%) | 0.12 (+33.3%) |

| Carcass Fat Gain (g) | 5.8 | 1.5 (-74.1%) | -0.2 (-103.4%) |

| Energy Retention (kJ) | 450 | 210 (-53.3%) | 190 (-57.8%) |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of common experimental protocols used to investigate the effects of Cimaterol.

In Vivo Animal Studies

-

Animal Models: Common models include finishing swine, lambs, steers, and rats.

-

Drug Administration: Cimaterol is typically administered orally by mixing it into the feed at specified concentrations (e.g., parts per million or mg/kg of diet). In some studies, it is administered via continuous infusion.

-

Experimental Design: A randomized complete block design is often employed, where animals are randomly assigned to different treatment groups (e.g., control and various doses of Cimaterol).

-

Data Collection:

-

Growth Performance: Body weight and feed intake are measured regularly to calculate average daily gain and feed efficiency.

-

Carcass Analysis: After the treatment period, animals are euthanized, and carcass characteristics are measured. This includes fat depth at various locations, muscle area (e.g., loin eye area), and the weight of specific muscles.

-

Tissue Sampling: Samples of muscle, adipose tissue, and other organs are collected for further analysis.

-

-

Biochemical Analysis:

-

Muscle Fiber Typing and Area: Muscle samples are sectioned and stained (e.g., with ATPase histochemistry) to differentiate between fiber types (I and II) and measure their cross-sectional area.

-

Protein and DNA Content: Muscle tissue is homogenized, and colorimetric assays are used to determine the total protein and DNA concentrations.

-

In Vitro Cell Culture Studies

-

Cell Lines: Myogenic cell lines, such as L6 and C2C12, are commonly used to study the direct effects of Cimaterol on muscle cells.

-

Treatment: Cells are cultured in a suitable medium and then treated with varying concentrations of Cimaterol for specific durations.

-

Assays:

-

Protein Synthesis: The rate of protein synthesis can be measured by the incorporation of radiolabeled amino acids (e.g., ³H-leucine) into cellular proteins.

-

cAMP Measurement: Intracellular cAMP levels can be quantified using enzyme-linked immunosorbent assays (ELISAs) or radioimmunoassays.

-

Cell Viability and Proliferation: Assays such as the MTT assay can be used to assess the effects of Cimaterol on cell viability and proliferation.

-

Analytical Methods for Residue Detection

For regulatory and food safety purposes, sensitive methods are required to detect Cimaterol residues in animal tissues.

-

Sample Preparation: Tissues (e.g., liver, muscle) or biological fluids (e.g., urine) are homogenized and subjected to an extraction procedure, often involving solid-phase extraction (SPE) to clean up the sample and concentrate the analyte.

-

Analytical Techniques:

-

High-Performance Liquid Chromatography (HPLC): HPLC with various detectors (e.g., UV, fluorescence) is a common method for the separation and quantification of Cimaterol. Post-column derivatization can be used to enhance detection sensitivity.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and specific method for the detection and confirmation of Cimaterol residues at very low levels.

-

Conclusion

Cimaterol and other beta-adrenergic agonists are powerful modulators of animal physiology, with profound effects on muscle growth and fat metabolism. Their mechanism of action, primarily through the beta-adrenergic signaling pathway, offers valuable insights into the regulation of these processes. The quantitative data from numerous studies provide a clear picture of the repartitioning effects of these compounds. For researchers and drug development professionals, a thorough understanding of the biological effects of beta-adrenergic agonists, coupled with robust experimental protocols, is essential for exploring their potential therapeutic applications and ensuring their safe and appropriate use. The diagrams and data presented in this guide serve as a foundational resource for further investigation into this important class of compounds.

References

Methodological & Application

The Gold Standard in Quantitative Analysis: Cimaterol-d7 as an Internal Standard in LC-MS/MS

Application Note: High-Throughput Analysis of Cimaterol-d7 Residues in Animal Tissues by LC-MS/MS

Introduction

Cimaterol (B1669034) is a β-adrenergic agonist that has been illicitly used as a growth promoter in livestock to increase muscle mass and reduce fat deposition. Due to potential risks to human health, its use in food-producing animals is banned in many countries. Regulatory bodies require sensitive and robust analytical methods to monitor for the presence of cimaterol residues in animal-derived food products. Cimaterol-d7, a stable isotope-labeled internal standard, is crucial for accurate and precise quantification of cimaterol residues in complex biological matrices like animal tissues. This application note details a reliable and high-throughput method for the determination of this compound in various animal tissues using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

This method, incorporating either Solid-Phase Extraction (SPE) or a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation protocol, offers high sensitivity, specificity, and reproducibility, making it suitable for routine monitoring and regulatory compliance testing.

Methodology Overview

The analytical workflow involves the homogenization of animal tissue, followed by enzymatic hydrolysis to release conjugated cimaterol. Subsequently, the sample is subjected to either a robust SPE cleanup or a rapid QuEChERS extraction to remove matrix interferences. The final extract is then analyzed by LC-MS/MS in positive electrospray ionization (ESI+) mode, using Multiple Reaction Monitoring (MRM) for quantification. This compound serves as the internal standard to compensate for matrix effects and variations in extraction recovery.

Data Presentation

The performance of the described methods has been validated across various animal tissues, demonstrating excellent sensitivity and recovery. The following table summarizes the quantitative data from several studies.

Table 1: Summary of Quantitative Data for Cimaterol Analysis in Animal Tissues

| Parameter | Matrix | Method | LOQ (µg/kg) | LOD (µg/kg) | Recovery (%) | Precision (RSD %) | Reference |

| Cimaterol | Liver | HPLC-HPTLC | - | 0.25 | 55-60 | - | [1] |

| Cimaterol | Muscle, Viscera | QuEChERS-LC-MS/MS | 1.0 | - | 90.5-101.2 (Muscle, 1.5 µg/kg spike) | 1.7-7.7 (Muscle, 1.5 µg/kg spike) | [2] |

| Cimaterol | Muscle, Viscera | QuEChERS-LC-MS/MS | 1.0 | - | 87.6-102.5 (Muscle, 3.0 µg/kg spike) | 3.1-6.4 (Muscle, 3.0 µg/kg spike) | [2] |

| Cimaterol | Liver, Pork, Milk, Egg | SPE-LC-MS/MS | 0.5 | 0.1 | 75-120 | - | [3] |

| Cimaterol | Bovine Retina | Immunoaffinity-LC-MS/MS | - | 2.0 | 87 | 8.6 | [4] |

Experimental Protocols

Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)

This protocol is adapted from methodologies designed for the extraction of β-agonists from animal tissues.

-

Homogenization: Weigh 2 g of homogenized animal tissue into a 50 mL polypropylene (B1209903) centrifuge tube.

-

Internal Standard Spiking: Add an appropriate amount of this compound internal standard solution to the sample.

-

Hydrolysis: Add 10 mL of 0.2 M ammonium (B1175870) acetate (B1210297) buffer (pH 5.2) and 40 µL of β-glucuronidase/arylsulfatase. Vortex for 3 minutes.

-

Incubation: Incubate the mixture in a water bath at 37°C for 16 hours in the dark to ensure complete hydrolysis of any conjugated residues.

-

Protein Precipitation: After cooling to room temperature, add 1 mL of 1 M perchloric acid and vortex for 3 minutes.

-

Centrifugation: Centrifuge the sample at 10,000 rpm for 10 minutes.

-

SPE Column Conditioning: Condition a mixed-mode cation exchange SPE cartridge by sequentially passing 5 mL of methanol (B129727) and 5 mL of water.

-

Sample Loading: Load the supernatant from the centrifugation step onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 5 mL of water followed by 5 mL of methanol to remove interfering substances.

-

Elution: Elute the analytes with 5 mL of 5% ammonium hydroxide (B78521) in methanol.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1.0 mL of the initial mobile phase (e.g., 20% acetonitrile (B52724) in water with 0.1% formic acid) for LC-MS/MS analysis.

Protocol 2: Sample Preparation using QuEChERS

This protocol provides a faster and more streamlined alternative to traditional SPE.

-

Homogenization: Weigh 5 g of homogenized animal tissue into a 50 mL polypropylene centrifuge tube.

-

Internal Standard Spiking: Add an appropriate amount of this compound internal standard solution.

-

Hydrolysis: Add 10 mL of 0.2 M sodium acetate buffer (pH 5.2) and 100 µL of β-glucuronidase/arylsulfatase. Incubate at 37°C for at least 1 hour.

-

Extraction: Add 10 mL of acetonitrile containing 1% acetic acid. Shake vigorously for 1 minute.

-

Salting Out: Add 6 g of anhydrous magnesium sulfate (B86663) and 1.5 g of anhydrous sodium acetate. Shake vigorously for 1 minute.

-

Centrifugation: Centrifuge at 4,000 rpm for 10 minutes.

-

Dispersive SPE (d-SPE) Cleanup: Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing primary secondary amine (PSA) and C18 sorbents. Vortex for 1 minute.

-

Final Centrifugation: Centrifuge at 10,000 rpm for 5 minutes.

-

Filtration: Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

Protocol 3: LC-MS/MS Analysis

-

Liquid Chromatography (LC) System: A high-performance or ultra-high-performance liquid chromatography system.

-

Column: A C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 5 µm) is commonly used.

-

Mobile Phase:

-

A: 5 mM ammonium acetate in water with 0.1% formic acid

-

B: Methanol or acetonitrile with 0.1% formic acid

-

-

Gradient Elution: A typical gradient starts with a high aqueous percentage, ramping up the organic phase to elute the analytes.

-

Flow Rate: 250-400 µL/min.

-

Injection Volume: 10 µL.

-

Mass Spectrometry (MS) System: A triple quadrupole mass spectrometer.

-

Ionization Source: Electrospray ionization (ESI) in positive mode (ESI+).

-

Data Acquisition: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Cimaterol: Precursor ion m/z 220.1 -> Product ions (e.g., m/z 202.1, m/z 161.0)

-

This compound: Precursor ion m/z 227.1 -> Product ion (e.g., m/z 161.0)

-

Visualizations

Caption: Experimental workflow for this compound residue analysis.

Caption: General signaling pathway of β-adrenergic agonists.

References

- 1. researchgate.net [researchgate.net]

- 2. Determination of multiresidue analysis of β-agonists in muscle and viscera using liquid chromatograph/tandem mass spectrometry with Quick, Easy, Cheap, Effective, Rugged, and Safe methodologies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. Determination of clenbuterol, salbutamol, and cimaterol in bovine retina by electrospray ionization-liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Quantitative Analysis of Cimaterol in Biological Matrices using Cimaterol-d7 Internal Standard by LC-MS/MS

Introduction

Cimaterol is a beta-adrenergic agonist that can be illicitly used as a growth promoter in livestock.[1][2] Regulatory bodies worldwide mandate sensitive and specific analytical methods to monitor for the presence of Cimaterol residues in animal-derived food products and biological samples.[2] This application note describes robust and reliable sample preparation protocols for the quantitative analysis of Cimaterol in various biological matrices, including animal tissue (muscle, liver) and urine. The use of a stable isotope-labeled internal standard, Cimaterol-d7, is critical for achieving high accuracy and precision by compensating for matrix effects and procedural variations during sample preparation and analysis.[3][4] The described methods utilize Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) followed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis.

Principle

The core of this analytical approach is the use of this compound as an internal standard. This deuterated analogue of Cimaterol shares nearly identical chemical and physical properties with the target analyte. By adding a known amount of this compound to the sample at the beginning of the preparation process, any loss of analyte during extraction, cleanup, and analysis can be accurately corrected. The quantification is based on the ratio of the analyte's response to the internal standard's response in the LC-MS/MS system, which effectively mitigates matrix-induced signal suppression or enhancement.

Quantitative Data Summary

The following tables summarize the performance characteristics of the described methods for Cimaterol analysis.

Table 1: Method Performance in Animal Tissue (Muscle and Viscera)

| Parameter | Muscle | Viscera | Reference |

| Spiking Level 1 | 1.5 µg/kg | 1.5 µg/kg | |

| Recovery Rate at Level 1 | 90.5% - 101.2% | 90.7% - 110.3% | |

| CV (%) at Level 1 | 1.7% - 7.7% | 1.8% - 6.6% | |

| Spiking Level 2 | 3.0 µg/kg | 3.0 µg/kg | |

| Recovery Rate at Level 2 | 87.6% - 102.5% | 91.7% - 111.5% | |

| CV (%) at Level 2 | 3.1% - 6.4% | 2.1% - 6.9% | |

| Limit of Quantification (LOQ) | 1 µg/kg | 1 µg/kg |

Table 2: Method Performance in Bovine Retina

| Parameter | Value | Reference |

| Average Recovery | 87% | |

| Coefficient of Variation (CV) | 8.6% | |

| Limit of Detection (LOD) | 2.0 ng/g |

Table 3: Method Performance in Animal-Derived Foods (Liver, Pork)

| Parameter | Value | Reference |

| Limit of Quantification (LOQ) | 0.5 µg/kg | |

| Recovery Rate | 75% - 120% |

Experimental Protocols

Protocol 1: Sample Preparation of Animal Tissue (Muscle, Liver) using Solid-Phase Extraction (SPE)

This protocol is adapted for the extraction of Cimaterol from animal tissues.

Materials:

-

Homogenized tissue sample (muscle or liver)

-

This compound internal standard solution

-

0.2 M Sodium acetate (B1210297) buffer (pH 5.2)

-

β-glucuronidase solution

-

Hydrochloric acid

-

Solid-Phase Extraction (SPE) cartridges (e.g., Bond Elut Plexa PCX, 200 mg, 6 mL)

-

Ammonium (B1175870) hydroxide (B78521) solution

-

Centrifuge tubes (50 mL)

-

High-speed dispersing device or blender

-

Water bath

-

Centrifuge

-

Nitrogen evaporator

Procedure:

-

Sample Homogenization: Homogenize the tissue sample to a uniform consistency.

-

Internal Standard Spiking: Weigh approximately 2 g of the homogenized sample into a 50 mL centrifuge tube. Add a known amount of this compound internal standard solution.

-

Hydrolysis: Add 15 mL of 0.2 M sodium acetate buffer and 100 µL of β-glucuronidase solution. Vortex the mixture.

-

Incubate the sample in a water bath at 37°C for 1 hour to hydrolyze conjugated metabolites.

-

Extraction: After incubation, add 2 mL of hydrochloric acid and shake for 10 minutes.

-

Centrifuge the sample at 10,000 x g for 10 minutes at 4°C and collect the supernatant.

-

SPE Cleanup:

-

Conditioning: Condition the SPE cartridge with methanol followed by water.

-

Loading: Load the supernatant onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with a weak solvent to remove interferences.

-

Elution: Elute the analyte and internal standard with a suitable solvent (e.g., 5% ammonium hydroxide in methanol).

-

-

Solvent Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a known volume of the initial mobile phase (e.g., 20% acetonitrile in water).

-

Final Preparation: Vortex the reconstituted sample and centrifuge. Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Sample Preparation of Urine using Supported Liquid Extraction (SLE)

This protocol outlines the extraction of Cimaterol from urine samples.

Materials:

-

Urine sample

-

This compound internal standard solution

-

100 mM Ammonium acetate buffer (pH 4)

-

β-glucuronidase solution

-

Supported Liquid Extraction (SLE) 96-well plate (e.g., Chem Elut S 400 mg)

-

Methyl tert-butyl ether (MTBE)

-

10% HCl solution

-

Collection plate (2 mL)

-

Vortex mixer

-

Incubator or water bath

-

Nitrogen evaporator

Procedure:

-

Internal Standard Spiking: Aliquot 200 µL of the urine sample into a collection plate well. Add a known amount of this compound internal standard solution.

-

Hydrolysis: Add 175 µL of 100 mM ammonium acetate (pH 4) and 25 µL of β-glucuronidase solution.

-

Mix and vortex for 30 seconds, then incubate at 40°C for 60 minutes.

-

SLE Procedure:

-

Loading: Transfer the entire sample to the SLE plate. Apply gentle pressure to load the aqueous sample onto the sorbent.

-

Equilibration: Allow the sample to equilibrate on the sorbent for 5 minutes.

-

Elution: Add 900 µL of MTBE to each well and allow it to elute by gravity. Repeat with a second 900 µL aliquot of MTBE.

-

-

Solvent Evaporation and Reconstitution: Evaporate the collected eluate to dryness under a gentle stream of nitrogen.

-

Acidification: Add 10 µL of 10% HCl solution to each well of the dried extract.

-

Reconstitute the residue in a known volume of the initial mobile phase.

-

Final Preparation: Vortex the reconstituted sample. The sample is now ready for LC-MS/MS analysis.

Visualizations

Caption: Workflow for tissue sample preparation using SPE.

Caption: Workflow for urine sample preparation using SLE.

References

A Multi-Residue Method for the Determination of β-Agonists in Animal Tissues Using Cimaterol-d7 as an Internal Standard by LC-MS/MS

Application Note and Protocol

Introduction

β-adrenergic agonists (β-agonists) are a class of synthetic compounds that can promote growth and increase lean muscle mass in livestock.[1] Due to potential risks to human health, their use as growth promoters is banned in many countries, including the European Union.[2] Regulatory bodies mandate highly sensitive and selective analytical methods to monitor for the illegal use of these compounds in animal-derived food products.[2] This application note details a robust and sensitive multi-residue method for the simultaneous determination of several β-agonists in various animal tissues. The method utilizes liquid chromatography-tandem mass spectrometry (LC-MS/MS) and incorporates Cimaterol-d7 as an internal standard to ensure accuracy and precision.[3][4] The use of a stable isotope-labeled internal standard like this compound is crucial for compensating for matrix effects and variations during sample preparation and analysis.

Materials and Methods

Reagents and Standards

-

Standards: Certified reference standards of Cimaterol, Clenbuterol, Ractopamine, Salbutamol, Terbutaline, Zilpaterol, and others.

-

Internal Standard: this compound.

-

Solvents: HPLC-grade methanol (B129727), acetonitrile (B52724), and water.

-

Reagents: Formic acid, ammonium (B1175870) acetate (B1210297), β-glucuronidase/arylsulfatase, anhydrous magnesium sulfate, and sodium acetate.

-

Solid Phase Extraction (SPE) Cartridges: Mixed-mode cation exchange cartridges.

Instrumentation

-

Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Mass Spectrometer: A triple quadrupole tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Analytical Column: A C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 5 µm).

Experimental Protocols

Standard Solution Preparation

-

Stock Solutions (100 µg/mL): Accurately weigh 1 mg of each β-agonist standard and this compound into separate 10 mL volumetric flasks. Dissolve and dilute to volume with methanol. Store at -20°C in amber vials.

-

Intermediate Mixed Standard Solution (1 µg/mL): Prepare a mixed standard solution by appropriately diluting the individual stock solutions with methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions by further diluting the intermediate mixed standard solution with the initial mobile phase composition to construct the calibration curve. The concentration range will depend on the specific analytes and regulatory limits.

-

Internal Standard Spiking Solution (e.g., 100 ng/mL): Dilute the this compound stock solution with methanol to the desired concentration.

Sample Preparation

The following protocol is a general guideline and may require optimization for different tissue types.

-

Homogenization: Weigh 2-5 g of homogenized tissue sample into a 50 mL centrifuge tube.

-

Internal Standard Spiking: Add a known amount of the this compound internal standard spiking solution to each sample, blank, and calibration standard.

-

Hydrolysis (for conjugated residues):

-

Add 10 mL of 0.2 M ammonium acetate buffer (pH 5.2).

-

Add 40-100 µL of β-glucuronidase/arylsulfatase solution.

-

Vortex for 1-3 minutes and incubate at 37°C for 1 to 16 hours.

-

-

Extraction (QuEChERS approach):

-

Add 10 mL of acetonitrile (with 1% acetic acid).

-

Add ceramic homogenizers, 6 g of anhydrous magnesium sulfate, and 1.5 g of anhydrous sodium acetate.

-

Shake vigorously for 1 minute and centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes.

-

-

Purification (Solid Phase Extraction - SPE):

-

Condition a mixed-mode cation exchange SPE cartridge with methanol followed by water.

-

Load the supernatant from the extraction step onto the SPE cartridge.

-

Wash the cartridge with water and methanol to remove interferences.

-

Elute the analytes with 5 mL of 5% ammonium hydroxide (B78521) in methanol.

-

-

Final Preparation:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in a suitable volume (e.g., 1 mL) of the initial mobile phase.

-

Vortex and centrifuge, then transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

-

LC-MS/MS Analysis

-

LC Conditions:

-

Mobile Phase A: 0.1% Formic acid in water or 5 mM Ammonium Acetate.

-

Mobile Phase B: Methanol or Acetonitrile.

-

Gradient Elution: A typical gradient starts with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes, followed by re-equilibration.

-

Flow Rate: 0.25 - 0.4 mL/min.

-

Injection Volume: 10 µL.

-

-

MS/MS Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

For each analyte and the internal standard, at least two specific precursor-to-product ion transitions should be monitored for quantification and confirmation.

-

Results and Discussion

Method Validation

The developed method should be validated according to international guidelines (e.g., European Commission Decision 2002/657/EC). Key validation parameters are summarized in the tables below.

Table 1: Linearity and Limits of Detection/Quantification

| Analyte | Linear Range (µg/kg) | Correlation Coefficient (r²) | LOD (µg/kg) | LOQ (µg/kg) |

| Cimaterol | 0.5 - 50 | > 0.99 | 0.1 | 0.5 |

| Clenbuterol | 0.1 - 50 | > 0.99 | 0.05 | 0.1 |

| Ractopamine | 0.1 - 50 | > 0.99 | 0.05 | 0.1 |

| Salbutamol | 0.1 - 50 | > 0.99 | 0.05 | 0.1 |

| Terbutaline | 0.5 - 50 | > 0.99 | 0.1 | 0.5 |

| Zilpaterol | 0.1 - 50 | > 0.99 | 0.05 | 0.1 |

Data is illustrative and based on typical performance found in literature.

Table 2: Recovery and Precision

| Analyte | Spiking Level (µg/kg) | Mean Recovery (%) | RSD (%) |

| Cimaterol | 1.0 | 95.2 | 4.5 |

| Clenbuterol | 0.5 | 98.7 | 3.8 |

| Ractopamine | 0.5 | 101.5 | 2.1 |

| Salbutamol | 0.5 | 97.3 | 5.2 |

| Terbutaline | 1.0 | 93.8 | 6.1 |

| Zilpaterol | 0.5 | 99.1 | 3.5 |

Data is illustrative and based on typical performance found in literature.

The use of this compound as an internal standard effectively compensates for matrix-induced signal suppression or enhancement and variations in recovery during sample preparation, leading to high accuracy and precision. The chromatographic conditions provide good separation of the target analytes, and the MS/MS detection in MRM mode ensures high selectivity and sensitivity.

Visualizations

Caption: Experimental workflow for the analysis of β-agonists.

Caption: Key components and outcomes of the analytical method.

Conclusion

This application note presents a reliable and sensitive multi-residue method for the determination of β-agonists in animal tissues using LC-MS/MS. The incorporation of this compound as an internal standard is critical for achieving accurate and precise quantification by correcting for matrix effects and procedural losses. The detailed sample preparation protocol, including enzymatic hydrolysis and solid-phase extraction, ensures effective purification and concentration of the analytes. The method is suitable for routine monitoring in food safety laboratories to ensure compliance with regulatory limits.

References

- 1. lcms.cz [lcms.cz]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. Determination of multiresidue analysis of β-agonists in muscle and viscera using liquid chromatograph/tandem mass spectrometry with Quick, Easy, Cheap, Effective, Rugged, and Safe methodologies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. fda.gov.tw [fda.gov.tw]

Application Note: Mass Spectrometric Fragmentation Analysis of Cimaterol-d7 for Accurate Quantification

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed analysis of the mass spectrometric fragmentation pattern of Cimaterol-d7, a deuterated isotopologue of the β-adrenergic agonist Cimaterol. This compound is commonly employed as an internal standard for the accurate quantification of Cimaterol in various biological matrices.[1] Understanding its fragmentation behavior is crucial for developing robust and reliable analytical methods using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This application note outlines the key fragmentation pathways, presents quantitative data, and provides a comprehensive experimental protocol for its analysis.

Introduction

Cimaterol is a synthetic β-adrenergic agonist that has been illicitly used as a growth promoter in livestock. Its detection and quantification in food products and biological samples are essential for regulatory monitoring and food safety. Stable isotope-labeled internal standards, such as this compound, are indispensable for achieving high accuracy and precision in LC-MS/MS analyses by compensating for matrix effects and variations in sample preparation and instrument response. A thorough characterization of the fragmentation pattern of the internal standard is a prerequisite for optimal method development, ensuring specificity and sensitivity.

Chemical Properties of this compound

| Property | Value |

| Chemical Name | 2-amino-5-[1-hydroxy-2-[[1-(methyl-d3)ethyl-1,2,2,2-d4]amino]ethyl]-benzonitrile |

| CAS Number | 1228182-44-2 |

| Molecular Formula | C₁₂H₁₀D₇N₃O |

| Molecular Weight | 226.3 g/mol |

Mass Spectrometry Fragmentation Pattern

The fragmentation of this compound in positive electrospray ionization (ESI+) mode was investigated. The protonated molecule [M+H]⁺ serves as the precursor ion for collision-induced dissociation (CID). The primary fragmentation pathway involves the cleavage of the C-C bond benzylic to the hydroxyl group and adjacent to the nitrogen atom of the side chain.

Proposed Fragmentation of this compound

The fragmentation of this compound is analogous to that of unlabeled Cimaterol. The mass shift of 7 Da in the precursor ion and corresponding fragments is attributed to the seven deuterium (B1214612) atoms in the isopropyl group. The primary product ion results from the neutral loss of a deuterated isobutene molecule.

Table 1: Quantitative Fragmentation Data for Cimaterol

| Precursor Ion (m/z) | Product Ion (m/z) | Relative Abundance (%) | Proposed Neutral Loss |

| 220.14 | 202.13 | 100 | H₂O |

| 220.14 | 160.09 | 72.3 | C₃H₈N |

| 220.14 | 143.06 | 2.9 | C₃H₈N + H₂O |

| 220.14 | 161.07 | 2.1 | C₃H₇ |

| 220.14 | 145.08 | 1.6 | C₄H₉N |

Data obtained from public mass spectrometry databases for non-deuterated Cimaterol.

Table 2: Proposed Quantitative Fragmentation Data for this compound

| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Neutral Loss |

| 227.1 | 161.0 | C₃HD₇ |

The most abundant and commonly used transition for quantification.[2] Further fragmentation of the 161.0 m/z ion is expected to be minimal under typical MRM conditions.

Fragmentation Pathway Diagram

Caption: Proposed fragmentation of this compound.

Experimental Protocol

This protocol outlines a general procedure for the analysis of this compound using LC-MS/MS. Optimization of specific parameters may be required based on the instrumentation and matrix used.

Standard Preparation

-

Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound analytical standard in 1 mL of methanol (B129727).

-

Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with an appropriate solvent mixture (e.g., 50:50 methanol:water) to the desired concentration range for calibration curves.

Sample Preparation (from Biological Matrix, e.g., Urine)

-

Enzymatic Hydrolysis: To 1 mL of urine sample, add a suitable volume of β-glucuronidase/arylsulfatase solution and incubate at an appropriate temperature (e.g., 37 °C) for a specified time to cleave any conjugated metabolites.

-

Protein Precipitation: Add 2 mL of acetonitrile (B52724) to the hydrolyzed sample. Vortex for 1 minute and then centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to precipitate proteins.

-

Solid-Phase Extraction (SPE):

-

Condition a mixed-mode cation exchange SPE cartridge with methanol followed by water.

-

Load the supernatant from the protein precipitation step onto the SPE cartridge.

-

Wash the cartridge with water and then methanol to remove interferences.

-

Elute the analyte with a small volume of methanol containing a low percentage of ammonium (B1175870) hydroxide.

-

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume of the initial mobile phase.

LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions:

| Parameter | Recommended Setting |

| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile or Methanol |

| Gradient | Start with a low percentage of B, ramp up to a high percentage to elute the analyte, then return to initial conditions for equilibration. |

| Flow Rate | 0.2 - 0.4 mL/min |

| Injection Volume | 5 - 10 µL |

| Column Temperature | 40 °C |

Mass Spectrometry (MS) Conditions:

| Parameter | Recommended Setting |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (Q1) | 227.1 m/z |

| Product Ion (Q3) | 161.0 m/z |

| Collision Energy | Optimize for maximum signal intensity (typically 15-30 eV) |

| Ion Source Temperature | 500 - 600 °C |

| IonSpray Voltage | ~5500 V |

Data Analysis

The quantification of Cimaterol in unknown samples is performed by calculating the peak area ratio of the analyte to the internal standard (this compound) and comparing it to a calibration curve constructed from standards with known concentrations.

Conclusion

This application note provides essential information on the mass spectrometric fragmentation of this compound and a detailed protocol for its analysis. The primary fragmentation pathway involves a neutral loss from the protonated molecule, leading to a stable and abundant product ion suitable for sensitive and specific quantification in MRM mode. The provided methodology serves as a robust starting point for researchers and analytical scientists developing and validating methods for the detection of Cimaterol in various matrices.

References

Application Note: High-Sensitivity UPLC-MS/MS Method for the Detection of Cimaterol in Bovine Liver Using a Deuterated Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantitative analysis of Cimaterol in bovine liver tissue. To ensure the highest accuracy and precision, this method employs a stable isotope-labeled internal standard, Cimaterol-d7. The protocol provides a comprehensive guide from sample preparation, including solid-phase extraction (SPE), to the optimized UPLC and MS/MS parameters. The method has been validated for key performance characteristics, demonstrating its suitability for regulatory monitoring, food safety testing, and pharmacokinetic studies.

Introduction

Cimaterol is a beta-adrenergic agonist that has been illicitly used as a growth promoter in livestock to increase muscle mass and reduce fat deposition.[1] Regulatory agencies worldwide have banned or strictly regulated its use in food-producing animals due to potential risks to human health. Consequently, highly sensitive and specific analytical methods are required to detect Cimaterol residues in animal tissues. UPLC-MS/MS offers superior sensitivity and selectivity for the analysis of trace-level contaminants in complex biological matrices. The use of a deuterated internal standard is crucial for compensating for matrix effects and variations during sample preparation and analysis, leading to more reliable and accurate quantification.[2]

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE) of Bovine Liver

This protocol outlines the extraction and cleanup of Cimaterol from bovine liver tissue.

Materials:

-

Bovine liver tissue

-

Cimaterol and this compound standards

-

Methanol (B129727) (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid

-

Water (LC-MS grade)